![molecular formula C9H12ClN B14454001 4-Butyl-3-chloropyridine CAS No. 77332-86-6](/img/structure/B14454001.png)
4-Butyl-3-chloropyridine
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Overview
Description
4-Butyl-3-chloropyridine is an organic compound belonging to the class of chloropyridines It is characterized by a pyridine ring substituted with a butyl group at the 4-position and a chlorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-3-chloropyridine can be achieved through several methods. One common approach involves the alkylation of 3-chloropyridine with butyl halides under basic conditions. Another method includes the use of Grignard reagents, where 3-chloropyridine reacts with butylmagnesium bromide to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-3-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced to form corresponding amines.
Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-Butyl-3-chloropyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Butyl-3-chloropyridine involves its interaction with various molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the pyridine ring. In coupling reactions, the compound forms intermediates with palladium catalysts, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
2-Chloropyridine: Similar in structure but with the chlorine atom at the 2-position.
3-Chloropyridine: Lacks the butyl group, making it less hydrophobic.
4-Chloropyridine: Similar but without the butyl group, affecting its reactivity and solubility.
Uniqueness: 4-Butyl-3-chloropyridine is unique due to the presence of both a butyl group and a chlorine atom on the pyridine ring. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
77332-86-6 |
---|---|
Molecular Formula |
C9H12ClN |
Molecular Weight |
169.65 g/mol |
IUPAC Name |
4-butyl-3-chloropyridine |
InChI |
InChI=1S/C9H12ClN/c1-2-3-4-8-5-6-11-7-9(8)10/h5-7H,2-4H2,1H3 |
InChI Key |
LCKSXNUTGKPODM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=NC=C1)Cl |
Origin of Product |
United States |
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